molecular formula C10H13BrO2 B13612490 3-(5-Bromo-2-methoxyphenyl)propan-1-ol CAS No. 33538-79-3

3-(5-Bromo-2-methoxyphenyl)propan-1-ol

Katalognummer: B13612490
CAS-Nummer: 33538-79-3
Molekulargewicht: 245.11 g/mol
InChI-Schlüssel: OYXROKSQSCMNOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Bromo-2-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H13BrO2 and a molecular weight of 245.12 g/mol . This compound features a bromine atom and a methoxy group attached to a benzene ring, which is further connected to a propanol chain. It is used in various chemical syntheses and research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)propan-1-ol typically involves the bromination of 2-methoxyphenylpropan-1-ol. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding de-brominated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 3-(5-Bromo-2-methoxyphenyl)propanal or 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

    Reduction: Formation of 3-(2-methoxyphenyl)propan-1-ol.

    Substitution: Formation of 3-(5-Amino-2-methoxyphenyl)propan-1-ol or 3-(5-Mercapto-2-methoxyphenyl)propan-1-ol.

Wissenschaftliche Forschungsanwendungen

3-(5-Bromo-2-methoxyphenyl)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-Bromo-1-methoxyphenyl)propan-1-ol
  • 3-(4-Bromo-2-methoxyphenyl)propan-1-ol
  • 3-(5-Chloro-2-methoxyphenyl)propan-1-ol

Uniqueness

3-(5-Bromo-2-methoxyphenyl)propan-1-ol is unique due to the specific positioning of the bromine atom at the 5-position and the methoxy group at the 2-position on the benzene ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs .

Eigenschaften

CAS-Nummer

33538-79-3

Molekularformel

C10H13BrO2

Molekulargewicht

245.11 g/mol

IUPAC-Name

3-(5-bromo-2-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C10H13BrO2/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3

InChI-Schlüssel

OYXROKSQSCMNOH-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)Br)CCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.